molecular formula C14H20N2O B1529444 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine CAS No. 1432681-45-2

1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine

Cat. No. B1529444
M. Wt: 232.32 g/mol
InChI Key: LNCNFGRZOJOWPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring, a cyclopropyl group, and a 3-methoxyphenyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation reactions with simple aryl or alkyl halides . The reaction conditions are mild, and the methodology has a good functional-group tolerance and a broad substrate scope .

Scientific Research Applications

Synthesis of Bioactive Molecules

The compound "1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine" shares structural similarities with various pyrrolidine derivatives, which are crucial in the synthesis of bioactive molecules. For instance, the practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, was achieved through a 1,3-dipolar cycloaddition reaction, highlighting the importance of pyrrolidine structures in medicinal chemistry (Kotian, Lin, El-Kattan, & Chand, 2005).

Catalysis in Organic Synthesis

Pyrrolidine and piperidine derivatives, which are structurally related to "1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine," are synthesized through gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines. This process underscores the utility of catalysis in constructing nitrogen-containing heterocycles, fundamental in organic synthesis and pharmaceuticals (Mukherjee & Widenhoefer, 2011).

Development of Synthetic Methodologies

The compound of interest is related to the broader class of pyrrolidin-2-ones, for which new synthetic routes have been developed. For example, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines showcases innovative approaches to accessing pharmacologically important structures, offering potential applications in medicinal chemistry and drug design (Boichenko et al., 2022).

Enantioselective Syntheses

Enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, achieved by asymmetric deprotonation, reveal the compound's relevance in generating chiral centers, which are vital in the development of enantiomerically pure pharmaceuticals (Wu, Lee, & Beak, 1996).

Material Science Applications

In material science, the structural motifs similar to "1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine" find applications in the synthesis of polymers. For instance, amine-bis(phenolate) chromium(III) chloride complexes, related to the amine functionality, catalyze the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the role of nitrogen-containing ligands in developing environmentally friendly polymerization catalysts (Devaine-Pressing, Dawe, & Kozak, 2015).

properties

IUPAC Name

1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-17-12-4-2-3-10(9-12)14-13(15)7-8-16(14)11-5-6-11/h2-4,9,11,13-14H,5-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCNFGRZOJOWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CCN2C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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